molecular formula C15H16FNO3 B2601494 Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate CAS No. 2094830-57-4

Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate

Cat. No.: B2601494
CAS No.: 2094830-57-4
M. Wt: 277.295
InChI Key: POMURRNAKFBGPE-UHFFFAOYSA-N
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Description

Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group and an ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the ynamide moiety: This can be achieved by reacting an appropriate alkyne with an amine under specific conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the intermediate compound formed in the previous step.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ynamide moiety to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the ynamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(but-2-ynamido)-2-phenyl-2-methylpropanoate: Lacks the fluorine atom, which may result in different biological activity.

    Methyl 3-(but-2-ynamido)-2-(2-chlorophenyl)-2-methylpropanoate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

    Methyl 3-(but-2-ynamido)-2-(2-bromophenyl)-2-methylpropanoate: Contains a bromine atom, potentially affecting its pharmacokinetic properties.

Uniqueness

Methyl 3-(but-2-ynamido)-2-(2-fluorophenyl)-2-methylpropanoate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. The ynamide moiety also provides a reactive site for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(but-2-ynoylamino)-2-(2-fluorophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-4-7-13(18)17-10-15(2,14(19)20-3)11-8-5-6-9-12(11)16/h5-6,8-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMURRNAKFBGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)(C1=CC=CC=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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